5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrazinone ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazinones, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a useful tool in studying enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological activities. The bromophenyl group may enhance binding affinity to these targets, while the pyrazinone ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1,2-dihydropyrazin-2-one: Similar structure but different substitution pattern.
5-(4-Chlorophenyl)-1,2-dihydropyrazin-2-one: Chlorine instead of bromine.
5-(4-Methylphenyl)-1,2-dihydropyrazin-2-one: Methyl group instead of bromine.
Uniqueness
5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups .
Properties
CAS No. |
143526-43-6 |
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Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
InChI Key |
JESJRBNPMHHVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)Br |
Origin of Product |
United States |
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